molecular formula C19H22N2O2 B267075 N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide

N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide

Cat. No. B267075
M. Wt: 310.4 g/mol
InChI Key: FCWMYTROFIQVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This molecule has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BMS-345541 has been shown to inhibit the growth of multiple cancer cell lines, including breast, prostate, and pancreatic cancer cells. In addition, BMS-345541 has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Inflammation is another area of research where BMS-345541 has shown promise. The molecule has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. This suggests that BMS-345541 may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Autoimmune disorders, such as multiple sclerosis and lupus, are also areas of research where BMS-345541 has been studied. The molecule has been shown to inhibit the activation of immune cells, which play a key role in the development of autoimmune disorders.

Mechanism of Action

BMS-345541 selectively inhibits the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex, which is a key regulator of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of immune responses, inflammation, and cell survival. By inhibiting the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex, BMS-345541 prevents the activation of NF-κB and downstream signaling pathways, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects
BMS-345541 has been shown to have a variety of biochemical and physiological effects. In cancer cells, the molecule inhibits cell proliferation and induces apoptosis. In animal models of inflammation, BMS-345541 reduces the production of pro-inflammatory cytokines and prevents tissue damage. In addition, BMS-345541 has been shown to inhibit the activation of immune cells, which play a key role in the development of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMS-345541 in lab experiments is its selectivity for the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex. This allows researchers to specifically target the NF-κB signaling pathway without affecting other signaling pathways. In addition, BMS-345541 has been extensively studied, and its mechanism of action is well understood.
However, there are also limitations to using BMS-345541 in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, the molecule has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on BMS-345541. One area of research is the development of more potent and selective inhibitors of the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex. This could lead to the development of more effective therapies for cancer, inflammation, and autoimmune disorders.
Another area of research is the identification of biomarkers that can predict response to BMS-345541 treatment. This could help identify patients who are most likely to benefit from the therapy and improve treatment outcomes.
Finally, research on the combination of BMS-345541 with other therapies, such as chemotherapy or immunotherapy, could lead to improved treatment outcomes in cancer and other diseases.
Conclusion
In conclusion, BMS-345541 is a selective inhibitor of the N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide complex with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. The molecule has been extensively studied, and its mechanism of action is well understood. While there are limitations to using BMS-345541 in lab experiments, there are also several future directions for research on the molecule that could lead to improved treatment outcomes in various diseases.

Synthesis Methods

BMS-345541 can be synthesized using a multistep process involving the reaction of 3-methylbenzoyl chloride with sec-butylamine, followed by the reaction of the resulting amide with 3-aminobenzoyl chloride. The final product is obtained by purification through column chromatography.

properties

Product Name

N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[3-(butan-2-ylcarbamoyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)16-9-6-10-17(12-16)21-19(23)15-8-5-7-13(2)11-15/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

FCWMYTROFIQVFP-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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